molecular formula C18H25ClO B14440121 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol CAS No. 74515-15-4

4-Chloro-2,6-bis(1-methylcyclopentyl)phenol

Cat. No.: B14440121
CAS No.: 74515-15-4
M. Wt: 292.8 g/mol
InChI Key: HPBRWMNHKDYVGV-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a chlorine atom and two 1-methylcyclopentyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-methylcyclopentyl bromide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromide with the phenol group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(1-methylcyclopentyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,6-bis(1-methylcyclopentyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(1-methylcyclopentyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(1-methylcyclopentyl)phenol is unique due to the presence of two 1-methylcyclopentyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

74515-15-4

Molecular Formula

C18H25ClO

Molecular Weight

292.8 g/mol

IUPAC Name

4-chloro-2,6-bis(1-methylcyclopentyl)phenol

InChI

InChI=1S/C18H25ClO/c1-17(7-3-4-8-17)14-11-13(19)12-15(16(14)20)18(2)9-5-6-10-18/h11-12,20H,3-10H2,1-2H3

InChI Key

HPBRWMNHKDYVGV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=CC(=CC(=C2O)C3(CCCC3)C)Cl

Origin of Product

United States

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